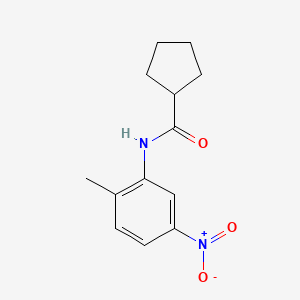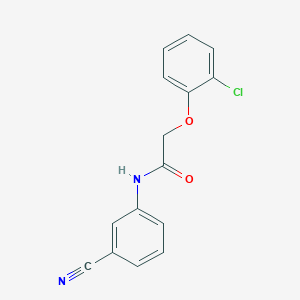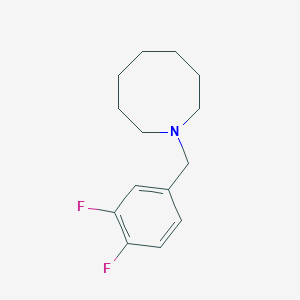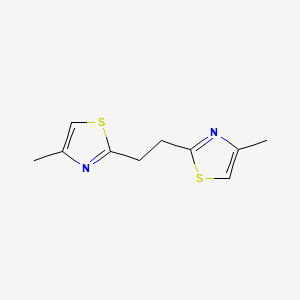
N-(4-methyl-3-nitrophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-nitrophenyl)nicotinamide (MNPN) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPN is a yellow crystalline powder that has a molecular formula of C13H10N4O3 and a molecular weight of 274.24 g/mol.
作用机制
The mechanism of action of N-(4-methyl-3-nitrophenyl)nicotinamide is not fully understood. However, it is believed that N-(4-methyl-3-nitrophenyl)nicotinamide inhibits the growth of bacteria and fungi by disrupting the cell membrane. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have biochemical and physiological effects. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the activity of lactate dehydrogenase, an enzyme that is involved in the conversion of lactate to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to decrease the activity of alanine transaminase, an enzyme that is involved in the conversion of alanine to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide is a stable compound that can be easily synthesized. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for various applications. However, N-(4-methyl-3-nitrophenyl)nicotinamide has some limitations, including its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for N-(4-methyl-3-nitrophenyl)nicotinamide research. N-(4-methyl-3-nitrophenyl)nicotinamide can be further studied for its potential applications in the treatment of bacterial and fungal infections. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in cancer therapy. Future research can also focus on improving the solubility and reducing the toxicity of N-(4-methyl-3-nitrophenyl)nicotinamide. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-methyl-3-nitrophenyl)nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide has several future directions for research, including its potential applications in the treatment of bacterial and fungal infections, cancer therapy, and other fields. Further research on N-(4-methyl-3-nitrophenyl)nicotinamide can lead to the development of new treatments and applications.
合成方法
N-(4-methyl-3-nitrophenyl)nicotinamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The 4-methyl-3-nitrobenzoyl chloride is then reacted with nicotinamide in the presence of triethylamine to form N-(4-methyl-3-nitrophenyl)nicotinamide.
科学研究应用
N-(4-methyl-3-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-11(7-12(9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYTNVKLYRPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)



![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)